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Aspect Details
Trial Name & SCORPIO-PEP: Global, double-blind, randomized, placebo-controlled Phase 3
Design trial [1].

Primary Endpoint 67% relative risk reduction in developing symptomatic COVID-19 with
(Day 10) Ensitrelvir vs. placebo [1].

Primary Analysis Ensitrelvir: 2.9% vs. Placebo: 9.0% (Risk Ratio: 0.33; p<0.0001) [1].

Secondary Ensitrelvir: 4.4% vs. Placebo: 10.2% (Risk Ratio: 0.43; p<0.0001) [1].
Analysis
Safety Well tolerated. Adverse event rates: Ensitrelvir 15.1% vs. Placebo 15.5%. No

COVID-19-related hospitalizations or deaths were reported [1].

Experimental Protocol Summary

For researchers, here are the key methodological details of the SCORPIO-PEP trial [1]:

e Participants: 2,387 individuals aged 12 years and older.
¢ Inclusion Criteria: Household contacts with a negative initial SARS-CoV-2 test and no symptoms,
who were exposed to a symptomatic household member.
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¢ Intervention: Randomized 1:1 to receive either Ensitrelvir 125 mg or a matching placebo, once
daily for 5 days.

e Timing: Treatment was initiated within 3 days of the onset of symptoms in the infected household
contact.

e Primary Endpoint: The incidence of symptomatic COVID-19 by Day 10.

Mechanism of Action and Regulatory Context

Ensitrelvir, developed by Shionogi, is an antiviral drug with a distinct mechanism and a clear regulatory path

for this new indication.

e Mechanism: It is a 3CL protease (MP) inhibitor. It suppresses the replication of SARS-CoV-2 by
selectively inhibiting the 3CL protease, an enzyme essential for the virus's replication process [1].

e Current Status and Alternatives: There are currently no approved oral medicines specifically for
preventing COVID-19 in people who have been exposed to the virus [1]. This positions Ensitrelvir to
address a significant unmet medical need.

¢ Regulatory Progress: Based on the SCORPIO-PEP data, the U.S. FDA has accepted a New Drug
Application (NDA) for Ensitrelvir for post-exposure prophylaxis, with a decision expected by June 16,
2026. The drug was granted Fast Track designation for this indication in 2025 [2]. It is already
approved in Japan and Singapore for the treatment of COVID-19 under the brand name Xocova [1].

The following diagram illustrates Ensitrelvir's mechanism of action as a viral protease inhibitor, contrasting

it with an alternative host-directed approach described in research.
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Comparison with Other Antiviral Strategies

The field of COVID-19 antiviral development explores multiple strategies, which provide useful context for

Ensitrelvir's profile.

e Viral vs. Host Targets: Most approved antivirals, including Ensitrelvir, directly target viral proteins like
the 3CL protease, as this often offers a high barrier to toxicity and a clear mechanism [3]. An

alternative strategy is to develop host-directed antivirals that target human proteins the virus needs,
such as the proteases TMPRSS2 and Cathepsin L for viral entry. This approach aims to be broad-
spectrum and less susceptible to viral mutation, though it carries a risk of on-target host toxicity [4].

e Treatment vs. Prevention: It's important to distinguish Ensitrelvir's success in prevention from its
mixed outcomes in treatment. While the SCORPIO-PEP trial for PEP was positive, the SCORPIO-HR
Phase 3 trial for the treatment of non-hospitalized adults did not meet its primary endpoint of a

statistically significant reduction in time to sustained symptom resolution, despite showing clear

© 2026 Smolecule. All rights reserved.

3/5

Tech Support


https://www.smolecule.com/products/s11223161?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10176316/
https://www.nature.com/articles/s41467-023-42527-5
https://www.smolecule.com/products/s11223161?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

antiviral activity [5]. This highlights that antiviral effect does not always directly translate to faster
symptom relief in a treatment setting, a nuance important for drug development professionals.

Conclusion and Research Outlook

In summary, Ensitrelvir has demonstrated a significant and statistically superior efficacy in preventing
COVID-19 after exposure in a high-risk household setting. The search results indicate it is on a clear path
toward potentially becoming the first oral antiviral approved for this indication, filling a critical gap in our

management of the pandemic [1] [2].

For the research community, future directions may include:

e Further Analysis: Deeper analysis of the SCORPIO-PEP data to identify subpopulations that may

benefit most.

¢ Real-World Evidence: As with any clinical trial, building a body of real-world evidence (RWE) will be
crucial once the drug is in wider use. An early, small real-world study on Ensitrelvir for treatment
showed rapid viral clearance and symptom relief, supporting its antiviral activity [6].

e Combination Strategies: Exploring the potential of combination therapies, similar to the dual-
pathway inhibition concept [4], to enhance efficacy and raise the barrier to resistance for future

coronaviruses.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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